

# discovery and development of GSK761

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK761    |           |
| Cat. No.:            | B10857121 | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Nemiralisib (GSK2269557)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nemiralisib, also known as GSK2269557, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase-delta (PI3K $\delta$ ) enzyme.[1][2][3] The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways involved in cell proliferation, survival, and trafficking. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the activation and function of various immune cells.[4][5] This targeted expression profile makes PI3K $\delta$  an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. GlaxoSmithKline (GSK) developed Nemiralisib as an inhaled therapy specifically for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), aiming to deliver the drug directly to the site of inflammation in the lungs and minimize systemic side effects.[4]

### **Discovery and Preclinical Development**

The discovery of Nemiralisib stemmed from a medicinal chemistry program focused on identifying potent and selective PI3K $\delta$  inhibitors with physicochemical properties suitable for inhaled delivery.[6] The program aimed to develop a compound that could effectively modulate immune cell signaling within the airways.



### In Vitro Potency and Selectivity

Nemiralisib demonstrated high potency and exceptional selectivity for PI3K $\delta$  over other PI3K isoforms in biochemical assays. This selectivity is crucial for minimizing off-target effects that could lead to adverse events.

| Parameter                             | Value      | Reference |
|---------------------------------------|------------|-----------|
| pKi (PI3Kδ)                           | 9.9        | [1][2][3] |
| pIC50 (PI3Kα)                         | 5.3        | [1][2]    |
| pIC50 (PI3Kβ)                         | 5.8        | [1][2]    |
| pIC50 (PI3Ky)                         | 5.2        | [1][2]    |
| Selectivity over PI3Kα, β, γ          | >1000-fold | [1][2]    |
| pIC50 (IFNy inhibition in PBMC assay) | 9.7        | [1][2]    |

# **Preclinical Efficacy in Animal Models**

The anti-inflammatory effects of Nemiralisib were evaluated in various animal models of respiratory inflammation. A key model utilized was the ovalbumin (OVA)-induced allergic airway inflammation model in rats, which mimics key features of asthma.



| Animal Model                        | Endpoint                                                         | Efficacy            | Reference |
|-------------------------------------|------------------------------------------------------------------|---------------------|-----------|
| Brown Norway rat acute OVA model    | Eosinophil recruitment                                           | ED50 of 67 μg/kg    | [3]       |
| Brown Norway rat<br>acute OVA model | Reduction of all leukocyte subpopulations and IL-13 in the lungs | Dose-dependent      | [3]       |
| Guinea pig model                    | Virus-driven airway<br>hyperresponsiveness                       | Inhibition observed | [6]       |
| Mouse smoke model                   | Synergistic effect with steroids                                 | Demonstrated        | [6]       |

#### **Pharmacokinetics and Safety**

Pharmacokinetic studies in rats indicated that Nemiralisib has low oral bioavailability (F=2%) and a high volume of distribution (6.3 L/kg), with an in vivo clearance of 28 mL/min/kg.[3] These properties are consistent with a drug designed for local action in the lungs with minimal systemic exposure. Preclinical safety studies did not reveal any treatment-related torsades de pointes (TdP) arrhythmias, although concentration-dependent increases in QT interval and QRS duration were observed at higher concentrations.[3]

### **Clinical Development**

Nemiralisib has been investigated in several clinical trials for asthma and COPD.

#### **Phase I Trials**

Initial Phase I studies were conducted to assess the safety, tolerability, and pharmacokinetics of inhaled Nemiralisib in healthy volunteers and patients with asthma and COPD. A completed Phase I trial for asthma is registered under the identifier NCT01462617, and an ongoing Phase I study for COPD is registered as NCT01762878.[6]

#### **Phase II Trials**



#### Foundational & Exploratory

Check Availability & Pricing

Multiple Phase II studies have been conducted to evaluate the efficacy and dose-response of Nemiralisib in patients with moderate-to-severe COPD and persistent, uncontrolled asthma.

Key Phase II Clinical Trial Data



| Trial Identifier | Indication                                          | Key Findings                                                                                                                                                                                                                                       | Reference |
|------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT03345407      | Acute Moderate or<br>Severe Exacerbation<br>of COPD | No significant improvement in lung function or re-exacerbations compared to standard of care. The most common adverse event was doserelated post-inhalation cough.                                                                                 | [7]       |
| (Unnamed)        | Stable Moderate-to-<br>Severe COPD                  | Inhaled GSK2269557 had an acceptable safety profile. It resulted in the suppression of sputum IL-8 and IL-6 levels.                                                                                                                                | [8]       |
| NCT02567708      | Persistent,<br>Uncontrolled Asthma                  | No discernible difference in trough FEV1 from baseline compared to placebo. Nemiralisib was generally well- tolerated, with post- inhalation cough being the most frequent side effect. Sputum levels of IL-5, IL-13, IL-6, and IL-8 were reduced. | [9][10]   |
| NCT02593539      | Activated PI3K Delta<br>Syndrome<br>(APDS/PASLI)    | An open-label study to evaluate safety and pharmacokinetics in                                                                                                                                                                                     | [11]      |





this specific patient population.

# Mechanism of Action: PI3Kδ Signaling Pathway

The PI3K $\delta$  signaling pathway is central to the function of leukocytes. Upon activation by various cell surface receptors, PI3K $\delta$  phosphorylates phosphatidylinositol (3,4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulate a multitude of cellular processes including cell survival, proliferation, and cytokine production. Nemiralisib, by inhibiting PI3K $\delta$ , blocks the production of PIP3 and subsequently dampens these inflammatory signaling cascades.





Click to download full resolution via product page

Caption: PI3K $\delta$  signaling pathway and the inhibitory action of Nemiralisib.



#### **Experimental Protocols**

Detailed, proprietary experimental protocols for the discovery and development of Nemiralisib are not publicly available. However, based on published literature, the following sections outline the general methodologies for key experiments.

# PI3Kδ Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the inhibitory activity of a compound against the PI3K $\delta$  enzyme.

- Principle: The assay measures the production of PIP3, the product of PI3Kδ activity on its substrate PIP2. The detection is based on a competitive immunoassay format using a PIP3-d2 acceptor and a biotinylated PIP3 tracer, which binds to a streptavidin-XL665 donor. In the absence of PIP3 produced by the enzyme, the tracer and acceptor are in close proximity, leading to a high HTRF signal. Enzyme-produced PIP3 competes with the tracer, leading to a decrease in the HTRF signal.
- General Protocol:
  - PI3Kδ enzyme, PIP2 substrate, and ATP are incubated in a reaction buffer.
  - Varying concentrations of Nemiralisib are added to the wells.
  - The reaction is allowed to proceed for a defined period at a specific temperature.
  - The detection reagents (PIP3-d2, biotinylated PIP3, and streptavidin-XL665) are added to stop the reaction and initiate the detection process.
  - After an incubation period, the HTRF signal is read on a compatible plate reader.
  - The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# Peripheral Blood Mononuclear Cell (PBMC) IFNy Inhibition Assay



This cell-based assay assesses the functional activity of the compound in a more physiologically relevant setting.

- Principle: PBMCs are stimulated to produce cytokines, such as IFNy. The ability of Nemiralisib to inhibit this cytokine production is measured.
- · General Protocol:
  - PBMCs are isolated from whole blood using density gradient centrifugation.
  - Cells are cultured in appropriate media and pre-incubated with various concentrations of Nemiralisib.
  - Cells are then stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen.
  - o After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
  - The concentration of IFNy in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
  - The IC50 is determined by plotting the percentage of IFNy inhibition against the logarithm of the Nemiralisib concentration.

# Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for respiratory diseases.

- Principle: Animals are sensitized to the allergen ovalbumin, which induces an immune response. Subsequent challenge with OVA in the airways leads to an inflammatory response characterized by the influx of eosinophils and other leukocytes, mucus hypersecretion, and airway hyperresponsiveness, mimicking aspects of asthma.
- General Protocol:

#### Foundational & Exploratory





- Sensitization: Mice or rats are sensitized by intraperitoneal injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and 14).
- Challenge: After the sensitization period, the animals are challenged with aerosolized OVA for a set duration on several consecutive days (e.g., days 24, 25, and 26).
- Treatment: Nemiralisib is administered (e.g., via inhalation or intratracheal instillation) at various doses before or during the challenge phase.
- Assessment: 24-48 hours after the final challenge, various endpoints are assessed:
  - Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
  - Histology: Lung tissue is collected, fixed, and stained to assess the extent of inflammation and mucus production.
  - Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
  - Airway Hyperresponsiveness: The degree of airway constriction in response to a bronchoconstrictor agent (e.g., methacholine) is measured.





Click to download full resolution via product page

Caption: Workflow for the Ovalbumin-induced allergic airway inflammation model.

#### Conclusion

Nemiralisib (GSK2269557) is a potent and highly selective inhaled PI3K $\delta$  inhibitor that has undergone extensive preclinical and clinical evaluation for the treatment of respiratory diseases. While it demonstrated target engagement and a favorable safety profile, it did not show significant clinical efficacy in improving lung function in broad populations of patients with COPD and asthma in Phase II trials. The development journey of Nemiralisib provides valuable insights into the therapeutic potential and challenges of targeting the PI3K $\delta$  pathway for inflammatory airway diseases. Further investigation may focus on more specific patient phenotypes or different inflammatory conditions where PI3K $\delta$  plays a more dominant role.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Multicentre, Randomized, Double-Blind, Placebo-Controlled, Crossover Study To Investigate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Repeat Doses of Inhaled Nemiralisib in Adults with Persistent, Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [discovery and development of GSK761]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857121#discovery-and-development-of-gsk761]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com